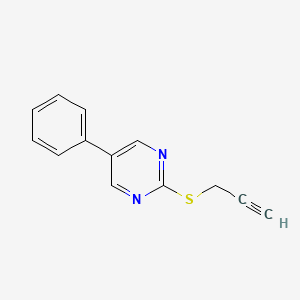

5-Phenyl-2-(2-propynylsulfanyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-2-prop-2-ynylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c1-2-8-16-13-14-9-12(10-15-13)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOXXSJDIHXWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC=C(C=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Biological Target Engagement of 5 Phenyl 2 2 Propynylsulfanyl Pyrimidine in Vitro/preclinical Studies

In Vitro Biological Activity Spectrum of Pyrimidine (B1678525) Derivatives

The versatility of the pyrimidine core allows for diverse chemical modifications, resulting in a wide array of biological activities. In vitro studies have demonstrated the potential of these compounds in oncology, infectious diseases, inflammation, and other significant health conditions.

Anticancer Potential and Associated Molecular Targets (e.g., Kinases: EGFR, HDAC, CDKs)

Pyrimidine derivatives have emerged as a prominent class of compounds with significant anticancer properties, targeting various key molecules involved in cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A number of fused pyrimidine derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers. For instance, certain 4,6-disubstituted pyrido[3,4-d]pyrimidines have demonstrated potent dual inhibition of EGFR and c-ErbB-2 with IC50 values as low as 0.0001 µM for both. nih.gov Similarly, 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine-based derivatives have shown remarkable EGFR inhibition with IC50 values of 0.95 nM, 0.97 nM, and 1.5 nM for specific compounds. nih.govfrontiersin.org Furthermore, 2,5,8-trisubstituted pyrido[2,3-d]pyrimidines have also exhibited high potency in inhibiting EGFR kinase activities, with IC50 values of 2 nM and 33 nM for select derivatives. nih.gov A novel thiapyran-pyrimidine derivative, compound 13a , exhibited excellent activity and selectivity against the EGFRT790M/L858R mutant. nih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are crucial enzymes in regulating gene expression, and their inhibition is a validated anticancer strategy. Certain pyrimidine-based hydroxamic acids have been synthesized and evaluated as HDAC inhibitors. One such derivative, N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide, was identified as a potent inhibitor of both HDAC4 and HDAC8 isoforms, with IC50 values of 16.6 µM and 1.2 µM, respectively. nih.govnih.govresearchgate.net Another study on pyrimidine-based 1,3,4-oxadiazoles found that 5-((2-(dibutylamino)-6-propylpyrimidin-4-yloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated strong inhibitory activity against the HDAC4 isoform with an IC50 of 4.2 µM. researchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been developed as potent CDK inhibitors. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives were identified as novel CDK2 inhibitors, with compound 15 showing the most significant inhibitory activity with an IC50 of 0.061 µM against CDK2/cyclin A2. nih.gov Another study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines identified compound 15 as a highly potent CDK2 inhibitor with a Ki of 0.005 µM. mdpi.com Furthermore, new pyrazolo[3,4-d]pyrimidinone derivatives have also been evaluated as anticancer CDK2 inhibitors, with compound 4a showing superior antiproliferative activity and CDK2 inhibition (IC50 = 0.21 µM) compared to the reference standard, roscovitine. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Target | Cell Line/Enzyme | IC50/Ki Value | Reference |

| 4,6-disubstituted pyrido[3,4-d]pyrimidine | EGFR/c-ErbB-2 | Enzyme Assay | 0.0001 µM | nih.gov |

| 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine | EGFR | Enzyme Assay | 0.95 nM | nih.govfrontiersin.org |

| 2,5,8-trisubstituted pyrido[2,3-d]pyrimidine | EGFR | Enzyme Assay | 2 nM | nih.gov |

| Thiapyran-pyrimidine derivative 13a | EGFRT790M/L858R | Enzyme Assay | Not specified | nih.gov |

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC4 | Enzyme Assay | 16.6 µM | nih.govnih.govresearchgate.net |

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC8 | Enzyme Assay | 1.2 µM | nih.govnih.govresearchgate.net |

| 5-((2-(dibutylamino)-6-propylpyrimidin-4-yloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione | HDAC4 | Enzyme Assay | 4.2 µM | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine derivative 15 | CDK2/cyclin A2 | Enzyme Assay | 0.061 µM | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | CDK2 | Enzyme Assay | 0.005 µM (Ki) | mdpi.com |

| Pyrazolo[3,4-d]pyrimidinone derivative 4a | CDK2 | Enzyme Assay | 0.21 µM | nih.gov |

| Indazol-pyrimidine hybrid 5f | MCF-7 | Cell-based Assay | 1.858 µM | mdpi.com |

| Indazol-pyrimidine hybrid 5f | A549 | Cell-based Assay | 3.628 µM | mdpi.com |

| Indazol-pyrimidine hybrid 4b | Caco-2 | Cell-based Assay | 0.827 µM | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | A549 | Cell-based Assay | 17.50 µM | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative 2d | A549 | Cell-based Assay | Strong cytotoxicity at 50 µM | mdpi.com |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The pyrimidine scaffold is a key component in many clinically used antimicrobial agents. Research continues to explore novel pyrimidine derivatives for their efficacy against a range of pathogens.

Antibacterial Activity: Various pyrimidine derivatives have demonstrated promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain tetrasubstituted pyrimidine derivatives have shown moderate to high activity against Gram-positive bacteria with inhibition zones of 17–22 mm, and moderate activity against Gram-negative bacteria with inhibition zones of 18–25 mm. nih.gov A specific ethyl 2-(4-(dimethylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate derivative exhibited potent activity with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL, comparable to erythromycin. nih.gov Other studies have also reported pyrimidine derivatives with significant antibacterial action compared to standard drugs like amoxicillin, ampicillin, and ciprofloxacin. researchgate.net

Antifungal Activity: Pyrimidine derivatives have also been investigated for their antifungal properties. In one study, several novel pyrimidine derivatives were synthesized and evaluated against fourteen phytopathogenic fungi, with many exhibiting fungicidal activities. nih.gov For example, compounds 4c and 4d showed significant activity against S. sclerotiorum with 60% and 66.7% inhibition, respectively. nih.gov Another study focusing on pyrimidine derivatives containing an amide moiety found that compound 5o exhibited excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 μg/mL, which was superior to the commercial fungicide Pyrimethanil. nih.gov

Antiviral Activity: The antiviral potential of pyrimidine derivatives has been explored against various viruses. A patent review highlighted the development of numerous pyrimidine molecules with reported inhibitory activity against a wide range of viruses, including influenza virus, respiratory syncytial virus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV).

Table 2: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Activity | Organism(s) | MIC/EC50/Inhibition Zone | Reference |

| Tetrasubstituted pyrimidines | Antibacterial | Gram-positive bacteria | 17–22 mm | nih.gov |

| Tetrasubstituted pyrimidines | Antibacterial | Gram-negative bacteria | 18–25 mm | nih.gov |

| Ethyl 2-(4-(dimethylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate) | Antibacterial | Not specified | 16 µg/mL (MIC) | nih.gov |

| Pyrimidine derivative 4c | Antifungal | S. sclerotiorum | 60% inhibition | nih.gov |

| Pyrimidine derivative 4d | Antifungal | S. sclerotiorum | 66.7% inhibition | nih.gov |

| Pyrimidine derivative 5o | Antifungal | Phomopsis sp. | 10.5 µg/mL (EC50) | nih.gov |

Anti-inflammatory Mechanisms (e.g., COX Inhibition)

Pyrimidine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

COX-1 and COX-2 Inhibition: Several studies have focused on developing pyrimidine derivatives as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. A study of certain pyrimidine derivatives revealed that compounds L1 and L2 exhibited high selectivity towards COX-2 over COX-1, with IC50 values for COX-2 inhibition being comparable to the reference drug meloxicam. nih.gov Another investigation into new pyrimidine-5-carbonitriles identified compounds 3b , 5b , and 5d as highly active COX-2 inhibitors, with IC50 values of 0.20 µM, 0.18 µM, and 0.16 µM, respectively, which were nearly equal to that of Celecoxib. mdpi.com

Table 3: In Vitro COX Inhibition by Selected Pyrimidine Derivatives

| Compound/Derivative | Target | IC50 Value | Reference |

| Pyrimidine derivative L1 | COX-2 | Comparable to meloxicam | nih.gov |

| Pyrimidine derivative L2 | COX-2 | Comparable to meloxicam | nih.gov |

| Pyrimidine-5-carbonitrile 3b | COX-2 | 0.20 µM | mdpi.com |

| Pyrimidine-5-carbonitrile 5b | COX-2 | 0.18 µM | mdpi.com |

| Pyrimidine-5-carbonitrile 5d | COX-2 | 0.16 µM | mdpi.com |

Other Preclinical Biological Relevance (e.g., Antidiabetic, Antioxidant, Antiparasitic, Anti-Alzheimer's)

The therapeutic potential of pyrimidine derivatives extends beyond the aforementioned areas, with preclinical studies indicating their relevance in managing diabetes, oxidative stress, parasitic infections, and neurodegenerative diseases.

Antidiabetic Activity: Pyrimidine derivatives have been investigated as potential antidiabetic agents, primarily through the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. A series of novel pyrimidine derivatives were synthesized and showed effective inhibition of these metabolic enzymes. researchgate.netnih.gov

Antioxidant Activity: Many pyrimidine derivatives have demonstrated significant antioxidant potential in various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is commonly used to evaluate this activity. For instance, pyrido[2,3-d]pyrimidine derivatives have been shown to strongly inhibit lipid peroxidation, although their interaction with DPPH was not significant. mdpi.comnih.gov In another study, spiro pyrrolo[3,4-d]pyrimidine derivatives were evaluated, with compound 11 exhibiting strong antioxidant activity with an IC50 value of 33.0 µg/mL in the DPPH assay. nih.gov

Antiparasitic Activity: The pyrimidine scaffold has been explored for its potential against various parasites.

Anti-Alzheimer's Activity: Pyrimidine derivatives are being investigated as potential therapeutic agents for Alzheimer's disease, primarily by targeting cholinesterase enzymes. A study on new pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors found that a pyrimidine derivative with an indole group (22 ) was the most potent inhibitor of equine butyrylcholinesterase (eqBChE), with a Ki of 99 nM. nih.gov Another study on uracil derivatives identified a compound (4 ) as a strong inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values of 0.088 µM and 0.137 µM, respectively. nih.gov

Table 4: Other Preclinical In Vitro Activities of Selected Pyrimidine Derivatives

| Activity | Compound/Derivative Class | Target/Assay | IC50/Ki Value | Reference |

| Antidiabetic | Novel pyrimidine derivatives | α-glycosidase | Ki values in the range of 17.37–253.88 nM | researchgate.netnih.gov |

| Antioxidant | Spiro pyrrolo[3,4-d]pyrimidine 11 | DPPH assay | 33.0 µg/mL | nih.gov |

| Anti-Alzheimer's | Pyrimidine derivative 22 | eqBChE | 99 nM (Ki) | nih.gov |

| Anti-Alzheimer's | Uracil derivative 4 | AChE | 0.088 µM | nih.gov |

| Anti-Alzheimer's | Uracil derivative 4 | BuChE | 0.137 µM | nih.gov |

Mechanistic Investigations of Bioactivity (In vitro)

Understanding the precise mechanisms by which pyrimidine derivatives exert their biological effects is crucial for their development as therapeutic agents. In vitro enzyme inhibition assays and target specificity studies have provided valuable insights into their modes of action.

Enzyme Inhibition Assays and Target Specificity

Enzyme inhibition assays are fundamental in elucidating the molecular mechanisms of drug action. For pyrimidine derivatives, these assays have confirmed their interaction with specific enzymes and have often revealed their mode of inhibition (e.g., competitive, non-competitive, or mixed).

For instance, in the context of anticancer activity, enzyme assays have been instrumental in quantifying the inhibitory potency of pyrimidine derivatives against kinases like EGFR, HDACs, and CDKs. nih.govfrontiersin.orgnih.govnih.govresearchgate.netnih.gov These assays typically measure the reduction in enzyme activity in the presence of the inhibitor, allowing for the determination of IC50 values. The selectivity of these compounds for their target kinases over other kinases is a critical aspect of their development to minimize off-target effects.

Similarly, for anti-inflammatory pyrimidine derivatives, in vitro COX-1 and COX-2 inhibition assays are used to determine their potency and selectivity. nih.govmdpi.com The ability of a compound to selectively inhibit COX-2 is a key determinant of its potential as a safer anti-inflammatory drug.

In the realm of anti-Alzheimer's research, kinetic studies of cholinesterase inhibition by pyrimidine derivatives have shown that some compounds act as dual inhibitors of both AChE and BuChE, often exhibiting a mixed-type inhibition mechanism. nih.gov This indicates that they can bind to both the catalytic active site and a peripheral anionic site of the enzyme.

Furthermore, studies on the inhibition of glutathione S-transferase (GST) by certain pyrimidine derivatives revealed a noncompetitive inhibition mechanism, with 4-amino-2-chloropyrimidine showing a low Ki value of 0.047 µM. journalagent.com Investigations into the inhibition of glutathione reductase (GR) by pyrimidine derivatives also determined noncompetitive inhibition for the most effective compounds, with Ki values in the micromolar range. juniperpublishers.com

The specificity of these interactions is often confirmed through molecular docking studies, which provide a theoretical model of how the pyrimidine derivative binds to the active site of the target enzyme, highlighting key interactions such as hydrogen bonds and hydrophobic interactions.

Receptor Binding Profiling

To identify potential molecular targets, a new chemical entity would typically be screened against a panel of known biological targets, including receptors, enzymes, and ion channels. This is often performed using competitive binding assays, where the test compound's ability to displace a radiolabeled or fluorescently tagged ligand from its target is measured. For a pyrimidine derivative, this profiling would likely include a broad range of protein kinases, given that the pyrimidine scaffold is a common feature in many kinase inhibitors. While no specific receptor binding data for 5-Phenyl-2-(2-propynylsulfanyl)pyrimidine is publicly available, a hypothetical screening panel and potential outcomes are illustrated below.

Hypothetical Receptor Binding Profile:

| Target Class | Representative Targets Screened | Potential for Interaction |

|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, PDGFR-β, Src | High, due to the pyrimidine core |

| G-Protein Coupled Receptors | Dopamine receptors, Adrenergic receptors | Moderate to Low |

| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | Low |

This table is illustrative and not based on experimental data for the specific compound.

Cellular Assays for Activity Evaluation (e.g., Cytotoxicity, Proliferation, Apoptosis)

Cellular assays are fundamental to understanding the biological effect of a compound at the cellular level. These assays can determine if a compound is cytotoxic (kills cells), cytostatic (inhibits proliferation), or induces apoptosis (programmed cell death).

Cytotoxicity and Proliferation Assays: Common methods to assess cytotoxicity and cell proliferation include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. sciltp.comnih.gov A decrease in metabolic activity can signify either cell death or an inhibition of proliferation. nih.gov Another technique is the BrdU (5-bromo-2'-deoxyuridine) incorporation assay, which directly measures DNA synthesis and thus cell proliferation. sciltp.com

Apoptosis Assays: To determine if cell death is occurring via apoptosis, assays that measure the activity of caspases, key enzymes in the apoptotic cascade, can be employed. For instance, measuring the activity of caspase-3 and caspase-7 is a common method to quantify apoptosis. researchgate.net

Hypothetical Cellular Activity Data: The following table illustrates the type of data that would be generated from such cellular assays for a novel pyrimidine compound being investigated for anticancer properties.

| Cell Line | Assay | Endpoint | Hypothetical IC₅₀/EC₅₀ (µM) |

| MCF-7 (Breast Cancer) | MTT | Cytotoxicity/Antiproliferation | 15.5 |

| A549 (Lung Cancer) | MTT | Cytotoxicity/Antiproliferation | 22.8 |

| BEAS-2B (Normal Bronchial) | MTT | Cytotoxicity | > 100 |

| HCT116 (Colon Cancer) | BrdU Incorporation | Antiproliferation | 12.3 |

| HCT116 (Colon Cancer) | Caspase-3/7 Activity | Apoptosis Induction | 18.2 |

This data is hypothetical and for illustrative purposes only.

Identification of Modulated Signaling Pathways

Should this compound show significant activity in cellular assays, the next step would be to identify the molecular signaling pathways it modulates. Given the prevalence of the pyrimidine scaffold in kinase inhibitors, it would be hypothesized that this compound could affect protein kinase-mediated signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. researchgate.net Pathways frequently implicated in cancer and often targeted by pyrimidine derivatives include the Toll-like receptor (TLR) signaling pathways, which can lead to the activation of NF-κB and IRF3. nih.gov

Hypothesized Molecular Targets and Binding Modes

Based on its chemical structure, hypotheses can be formed about the potential molecular targets and the nature of the interactions.

Protein-Ligand Interaction Analysis

The analysis of how a ligand like this compound might bind to a protein target is often carried out using computational methods such as molecular docking. These methods predict the preferred orientation of a ligand within the binding site of a protein and estimate the strength of the interaction.

The key structural features of this compound that would influence its binding are:

The pyrimidine core: This can form hydrogen bonds with the protein backbone, a common interaction for kinase inhibitors.

The phenyl group: This can engage in hydrophobic interactions and potentially π-stacking with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the binding pocket.

The propynylsulfanyl group: The alkyne moiety can participate in various non-covalent interactions, and the sulfur atom can act as a hydrogen bond acceptor.

Tools like PLIP (Protein-Ligand Interaction Profiler) can be used to analyze the results of docking studies and identify specific non-covalent interactions such as hydrogen bonds, hydrophobic contacts, π-stacking, and salt bridges. nih.gov

Interactions with Nucleic Acids

While many small molecules exert their effects by binding to proteins, some can interact directly with nucleic acids like DNA or RNA. For a compound like this compound, direct interaction with nucleic acids is considered a less likely primary mechanism of action compared to protein kinase inhibition. However, some planar aromatic structures can intercalate between the base pairs of DNA. nih.gov Spectroscopic methods, such as UV-Visible and fluorescence spectroscopy, could be used to investigate potential binding to DNA or RNA.

Computational Approaches and Molecular Modeling for 5 Phenyl 2 2 Propynylsulfanyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are currently no published studies detailing quantum chemical calculations specifically for 5-Phenyl-2-(2-propynylsulfanyl)pyrimidine. Such calculations, often employing methods like Density Functional Theory (DFT), would be invaluable for understanding the molecule's electronic properties. These studies could elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for predicting the molecule's reactivity, stability, and potential sites for metabolic transformation.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Despite the utility of this method in drug discovery, no specific molecular docking studies featuring this compound have been reported in the scientific literature.

Prediction of Binding Modes and Affinities

Without any published docking studies, the binding modes and affinities of this compound with any biological target remain undetermined. Such studies would be instrumental in identifying potential protein targets and estimating the strength of the interaction, a key factor in predicting biological activity.

Identification of Key Amino Acid Residues for Interaction

The identification of key amino acid residues within a protein's binding site that interact with a ligand is a primary outcome of molecular docking simulations. As no such studies have been performed for this compound, the specific residues that might be involved in its binding to any potential target are unknown.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. There are no available MD simulation studies for this compound in the public domain. Such simulations could offer insights into the compound's flexibility, the stability of its potential conformations, and the dynamics of its interaction with a biological target, complementing the static picture provided by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activities.

Development of Predictive Models for Biological Activity

No QSAR models have been developed that specifically include this compound. The creation of such a model would necessitate the synthesis and biological evaluation of a series of analogues to establish a statistically significant correlation between their structural features and their activities.

Identification of Molecular Descriptors Correlating with Activity

The identification of molecular descriptors is a crucial step in quantitative structure-activity relationship (QSAR) studies. These descriptors, which can be constitutional, topological, geometrical, or electronic in nature, provide a numerical representation of a molecule's properties. By correlating these descriptors with the biological activity of a series of compounds, researchers can build predictive models that guide the design of new, more potent molecules.

For this compound, a hypothetical study to identify relevant molecular descriptors would involve synthesizing a series of analogs with variations at the phenyl, pyrimidine (B1678525), or propargyl moieties. These compounds would then be tested for a specific biological activity. Subsequently, a wide range of molecular descriptors would be calculated for each analog. Statistical methods, such as multiple linear regression or partial least squares, would then be employed to derive a QSAR model that links specific descriptors to the observed activity.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor Type | Example Descriptors | Potential Correlation with Activity |

| Constitutional | Molecular Weight, Number of Rings, Number of Rotatable Bonds | Overall size and flexibility of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape. |

| Geometrical | 3D-MoRSE Descriptors, WHIM Descriptors | Three-dimensional shape and atomic distribution. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electron distribution and reactivity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

This table is illustrative and based on general QSAR principles. The actual relevant descriptors for this compound would need to be determined through experimental and computational studies.

Pharmacophore Modeling for Feature Identification and Virtual Screening

Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

A pharmacophore model for this compound could be developed using two primary approaches: ligand-based or structure-based. A ligand-based approach would involve analyzing a set of known active molecules with similar structures to identify common chemical features. In the absence of such a set for this specific compound, this approach is not currently feasible.

A structure-based approach would require the three-dimensional structure of the biological target to which this compound binds, determined through methods like X-ray crystallography or NMR spectroscopy. By analyzing the interactions between the compound and the active site of the target, a pharmacophore model can be constructed. This model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify novel molecules that are likely to bind to the same target.

Table 2: Hypothetical Pharmacophore Features for this compound

| Pharmacophore Feature | Potential Corresponding Moiety | Role in Target Binding |

| Aromatic Ring | Phenyl group | Pi-pi stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor | Nitrogen atoms in the pyrimidine ring | Formation of hydrogen bonds with amino acid residues in the target's active site. |

| Hydrophobic Feature | Propynylsulfanyl group | Hydrophobic interactions within a nonpolar pocket of the target. |

| Alkyne Feature | Terminal alkyne | Potential for specific interactions such as pi-cation or halogen bonding, or as a reactive handle for covalent modification. |

This table presents a hypothetical pharmacophore based on the chemical structure of this compound. The actual pharmacophore would depend on its specific biological target and binding mode.

Future research and development surrounding this compound is poised to build upon the extensive knowledge of the broader pyrimidine class of compounds. The pyrimidine scaffold is a well-established and versatile core in medicinal chemistry, known for its presence in a wide array of therapeutic agents. nih.gov Future efforts will likely focus on leveraging advanced chemical and computational strategies to refine the compound's properties, explore new therapeutic applications, and accelerate its journey through the drug discovery pipeline.

Q & A

Q. What are the common synthetic routes for 5-Phenyl-2-(2-propynylsulfanyl)pyrimidine, and how are intermediates characterized?

Synthesis typically involves nucleophilic substitution reactions. For example, the pyrimidine core is functionalized with a propynylthio group via reactions between thiols (e.g., 2-propynylthiol) and halogenated pyrimidine precursors (e.g., 2-chloro-5-phenylpyrimidine). Key intermediates, such as 2-chloro-5-phenylpyrimidine, are characterized using HPLC (to monitor purity) and NMR spectroscopy (to confirm substitution patterns and regioselectivity) . Reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize side products like sulfoxides or over-substituted derivatives .

Q. What safety protocols are essential when handling this compound?

Critical precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact with reactive intermediates (e.g., thiols or chlorinated precursors) .

- Ventilation: Use fume hoods for volatile solvents (e.g., DMF, THF) and toxic byproducts (e.g., H₂S).

- Waste Management: Segregate halogenated and sulfur-containing waste for professional disposal to prevent environmental contamination .

Q. How is structural elucidation performed for this compound and its derivatives?

- X-ray Crystallography: Resolves bond angles and stereochemistry, as seen in related pyrimidine derivatives (e.g., 5-methyl-2-(sulfanilamido)pyrimidine) .

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns, particularly for propynylthio substituents.

- ¹H/¹³C NMR: Assigns aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and alkyne protons (δ 2.5–3.0 ppm for propynyl groups) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and energetics for substitution reactions. For example:

- Reaction Path Search: Identifies low-energy pathways for propynylthio group introduction, reducing trial-and-error experimentation .

- Solvent Effects: COSMO-RS simulations model solvent polarity impacts on reaction rates and selectivity .

Experimental validation via HPLC kinetic profiling ensures computational predictions align with observed yields .

Q. What strategies resolve contradictions in spectroscopic data for sulfur-containing pyrimidine derivatives?

- Cross-Validation: Combine NMR, IR, and MS to distinguish isomeric byproducts (e.g., 2- vs. 4-substituted pyrimidines).

- Dynamic NMR: Resolves rotational barriers in propynylthio groups, which may cause signal splitting at room temperature .

- Crystallographic Reference: Compare experimental XRD data with Cambridge Structural Database entries to confirm bond lengths and angles .

Q. How can statistical experimental design improve yield and purity in large-scale synthesis?

- Factorial Design: Screen variables (e.g., temperature, catalyst loading) to identify critical parameters. For example, a 2³ factorial design revealed that excess thiol (1.5 eq) and 60°C maximize substitution efficiency .

- Response Surface Methodology (RSM): Optimizes multi-variable interactions, reducing impurities (e.g., <5% sulfoxide byproducts) .

Q. What are the emerging applications of this compound in medicinal chemistry?

- Antimicrobial Activity: Analogues with electron-withdrawing groups (e.g., nitro, fluoro) show enhanced inhibition of bacterial dihydrofolate reductase (DHFR) .

- Kinase Inhibition: The propynylthio group’s π-orbital system enables binding to ATP pockets in kinases, as demonstrated in MD simulations .

- Prodrug Development: Sulfanyl groups can be oxidized in vivo to sulfones, enhancing bioavailability in preclinical models .

Methodological Guidance

Q. How to analyze degradation products of this compound under oxidative conditions?

- LC-MS/MS: Detects sulfoxide (m/z +16) and sulfone (m/z +32) derivatives.

- Accelerated Stability Testing: Expose the compound to H₂O₂ or UV light, then quantify degradation using HPLC-DAD at 254 nm .

Q. What separation techniques are effective for isolating sulfur-containing pyrimidines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.